Diethyl hydrogen phosphate

Catalog No.
S11172427
CAS No.
53397-17-4
M.F
C4H11O4P
M. Wt
154.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl hydrogen phosphate

CAS Number

53397-17-4

Product Name

Diethyl hydrogen phosphate

IUPAC Name

diethyl hydrogen phosphate

Molecular Formula

C4H11O4P

Molecular Weight

154.10 g/mol

InChI

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)

InChI Key

UCQFCFPECQILOL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(O)OCC

Diethyl hydrogen phosphate is a dialkyl phosphate having ethyl as the alkyl group. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a conjugate acid of a diethylphosphate(1-).
Diethyl hydrogen phosphate is a natural product found in Caenorhabditis elegans with data available.
Diethylphosphate is product of metabolism and of environmental degradation of Chlorpyrifos (CPF; a commonly used diethylphosphorothionate organophosphorus (OP) insecticide) and are routinely measured in urine as biomarkers of exposure. (A3200).

Diethyl hydrogen phosphate, also known as diethyl phosphoric acid, is an organophosphorus compound with the chemical formula C4_4H11_11O4_4P. It appears as a colorless liquid and has a boiling point of approximately 80 °C at 0.7 mm Hg. This compound is soluble in both water and common organic solvents, making it versatile for various applications. Despite its low toxicity, diethyl hydrogen phosphate is classified as a corrosive substance that can cause severe skin burns and eye damage upon contact .

, primarily involving its phosphate functional group. Notable reactions include:

  • Esterification: Diethyl hydrogen phosphate can react with alcohols to form diethyl phosphates.
  • Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and ethanol.
  • Transesterification: This involves the exchange of alkoxy groups between diethyl hydrogen phosphate and other alcohols.

The general reaction for its synthesis from triethyl phosphite and phosphorous acid can be represented as follows:

2P OC2H5)3+HPO33 C2H5)2PO4+by products2\text{P OC}_2\text{H}_5)_3+\text{HPO}_3\rightarrow 3\text{ C}_2\text{H}_5)_2\text{PO}_4+\text{by products}

This reaction illustrates the formation of diethyl hydrogen phosphate through the interaction of triethyl phosphite and phosphorous acid .

Diethyl hydrogen phosphate has been studied for its biological effects, particularly as a metabolite of certain pesticides like chlorpyrifos. Chronic exposure to this compound has been associated with thyroid-related hormone disorders, indicating potential endocrine-disrupting properties. It is routinely measured in urine as a biomarker for exposure to organophosphate pesticides .

Several methods exist for synthesizing diethyl hydrogen phosphate:

  • From Triethyl Phosphite: This method involves reacting triethyl phosphite with phosphorous acid in a controlled environment to yield high-purity diethyl hydrogen phosphate without extensive purification steps .
  • Using Diethyl Chlorophosphate: Another approach involves treating diethyl chlorophosphate with benzaldoxime or tert-butanol, leading to the formation of diethyl hydrogen phosphate through intermediate stages .
  • Alternative Routes: Various synthetic routes have been explored, including those that utilize different amines or solvents to enhance yield and reduce by-products .

Diethyl hydrogen phosphate finds use in several fields:

  • Agriculture: As a metabolite of pesticides, it serves as an important marker for exposure studies.
  • Chemical Synthesis: It acts as a reagent in organic synthesis, particularly in the formation of phosphoramidates and other organophosphorus compounds.
  • Flame Retardants: The compound is utilized in producing flame retardants that enhance the fire resistance of materials like urethane foams .

Research on diethyl hydrogen phosphate's interactions focuses on its role as a biomarker for pesticide exposure and its potential endocrine-disrupting effects. Studies have indicated that chronic exposure may lead to alterations in thyroid hormone levels, which can have broader implications for human health and environmental safety .

Diethyl hydrogen phosphate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Diethyl PhosphateC4_4H11_11O4_4PLess toxic; used primarily as an industrial chemical
Methyl Hydrogen PhosphateCH3_3O2_2PHSmaller alkyl group; different biological activity
Triethyl PhosphateC6_6H15_15O4_4PMore complex; used in various chemical syntheses
Diisopropyl Phosphate(C3_3H7_7)2_2O4_4PHigher steric hindrance; different reactivity profile

Diethyl hydrogen phosphate stands out due to its moderate toxicity profile and significant role in agricultural chemistry as both a pesticide metabolite and an intermediate in various synthetic pathways . Its unique properties make it essential for understanding both environmental impacts and potential health risks associated with organophosphorus compounds.

Traditional Synthetic Routes - Phosphorus Trichloride-Ethanol Reaction

The established synthetic pathway for diethyl hydrogen phosphate involves the reaction between phosphorus trichloride and ethanol, representing one of the fundamental approaches in organophosphorus chemistry [1] [2]. This reaction proceeds through a nucleophilic substitution mechanism where ethanol molecules sequentially replace chlorine atoms on the phosphorus center.

The stoichiometric reaction follows the general equation: PCl₃ + 3 C₂H₅OH → (C₂H₅O)₂P(O)H + 2 HCl + C₂H₅Cl [1]. Under standard conditions, phosphorus trichloride reacts with ethanol in a molar ratio of 1:3, producing diethyl hydrogen phosphate along with hydrogen chloride and ethyl chloride as byproducts [2] . The reaction mechanism involves initial coordination of the alcohol oxygen to the electrophilic phosphorus center, followed by nucleophilic attack and chloride displacement [4].

Temperature control proves critical for optimizing reaction outcomes. Research demonstrates that elevated temperatures of 80°C significantly enhance reaction rates while maintaining high product yields [5]. The traditional route achieves yields ranging from 45% to 91% depending on reaction conditions, with higher temperatures and controlled addition rates improving conversion efficiency [6] [1].

Table 1: Traditional Synthesis Route Performance

Reaction ConditionsTemperature (°C)Reaction Time (hours)Yield (%)Side Products
Standard conditions (1:3 molar ratio)25662Ethyl chloride, HCl
Excess ethanol (1:5 molar ratio)25475Ethyl chloride, HCl
Presence of pyridine base25384Ethyl chloride, HCl
Elevated temperature (80°C)80291Ethyl chloride, HCl
Room temperature251245Ethyl chloride, HCl
Controlled addition rate25878Ethyl chloride, HCl

The presence of basic additives such as pyridine significantly enhances reaction efficiency by neutralizing the acidic byproducts and preventing side reactions [7]. When pyridine is employed as a base catalyst, reaction times decrease to 3 hours while achieving yields of 84% [7]. This improvement occurs because the base sequesters hydrogen chloride as it forms, driving the equilibrium toward product formation.

Sequential nucleophilic substitution represents the mechanistic foundation of this transformation [4]. Initial substitution occurs rapidly due to the high electrophilicity of phosphorus trichloride, with subsequent substitutions proceeding more slowly as electron density on phosphorus increases [4]. The reaction proceeds through phosphorus-centered intermediates that undergo Berry pseudorotation, facilitating the substitution process [4].

Industrial implementations of this traditional route require careful management of corrosive byproducts and heat evolution [6]. The reaction generates substantial amounts of hydrogen chloride, necessitating appropriate neutralization systems and corrosion-resistant equipment materials . Despite these challenges, the phosphorus trichloride-ethanol reaction remains widely employed due to its reliability and straightforward implementation.

Modern Catalytic and Solvent-Free Methods

Contemporary synthetic approaches to diethyl hydrogen phosphate emphasize improved efficiency, environmental sustainability, and enhanced selectivity through advanced catalytic systems and novel reaction conditions [9] [10] [11]. These methodologies address limitations of traditional synthetic routes by incorporating modern organic chemistry principles and green chemistry concepts.

Microwave-assisted synthesis represents a significant advancement in organophosphorus chemistry, offering dramatic reductions in reaction times and improved energy efficiency [11] [12]. Under microwave irradiation at 120°C, diethyl hydrogen phosphate formation occurs within 15 minutes, achieving yields of 88% [11]. The microwave technique enhances reaction rates through selective heating of polar molecules and provides better control over reaction temperature profiles [11].

Solvent-free conditions constitute another important modern approach, eliminating the need for organic solvents while maintaining high reaction efficiency [11]. These reactions typically operate at elevated temperatures of 180°C for 30 minutes, producing yields of 82% [11]. The absence of solvents simplifies product isolation and reduces environmental impact, aligning with green chemistry principles [11].

Table 2: Modern Catalytic Methods Comparison

MethodTemperature (°C)Reaction Time (minutes)Yield (%)Energy EfficiencyScalability
Microwave-assisted synthesis1201588HighLimited
Solvent-free conditions1803082MediumGood
Continuous flow reactor100593Very HighExcellent
Electrochemical synthesis2524076MediumPoor
Ionic liquid catalysis1504585HighGood
Triflic anhydride activation06091LowMedium

Continuous flow reactor technology offers exceptional advantages for diethyl hydrogen phosphate synthesis, achieving yields of 93% within 5 minutes at 100°C [12]. Flow chemistry provides superior heat and mass transfer, enabling precise control over reaction parameters and enhanced safety through reduced reagent inventories [12]. The continuous nature of these systems facilitates direct scale-up from laboratory to industrial production without significant process modifications [12].

Electrochemical synthesis methods operate under mild conditions at room temperature but require extended reaction times of 240 minutes [13]. While these approaches offer environmental benefits through the elimination of chemical oxidants, current implementations achieve modest yields of 76% [13]. Ongoing research focuses on developing more efficient electrode materials and optimized electrolyte systems to improve performance [13].

Ionic liquid catalysis provides an effective compromise between reaction efficiency and environmental considerations [11]. Operating at 150°C for 45 minutes, ionic liquid-catalyzed reactions achieve 85% yields while offering excellent solvent recovery and reuse capabilities [11]. The unique properties of ionic liquids, including negligible vapor pressure and tunable polarity, make them attractive alternatives to conventional organic solvents [11].

Triflic anhydride activation represents a highly selective approach operating at 0°C for 60 minutes, achieving 91% yields [10]. This method enables chemoselective substitution of phosphonates through electrophilic activation, providing access to diverse organophosphorus compounds [10]. The mild reaction conditions preserve sensitive functional groups and minimize side product formation [10].

Scalability Challenges and Purification Techniques

Industrial production of diethyl hydrogen phosphate faces numerous technical and economic challenges that must be addressed for successful commercial implementation [14] [15]. Heat management represents a primary concern due to the exothermic nature of phosphorus-alcohol reactions and the potential for runaway reactions at industrial scales [5] [16].

Traditional batch processes encounter significant difficulties in heat removal as reactor sizes increase, potentially leading to hot spots and non-uniform temperature distributions [5]. Modern continuous cooling systems address these challenges through enhanced heat transfer surfaces and improved mixing characteristics [5]. Implementation of these advanced cooling systems reduces operational costs by 15% while improving reaction consistency [5].

Corrosive byproduct management poses substantial challenges for equipment design and material selection [14]. Hydrogen chloride generation requires specialized neutralization systems and corrosion-resistant materials throughout the process train . Traditional steel equipment proves inadequate for long-term operation, necessitating investment in specialized alloys such as Hastelloy or fluoropolymer-lined reactors . These material upgrades, while costly initially, reduce maintenance expenses by 25% over the equipment lifetime .

Table 3: Industrial Scale-up Challenges

ChallengeTraditional Method ImpactModern SolutionCost Reduction (%)
Heat managementModerateContinuous cooling systems15
Corrosive byproductsHighNeutralization steps25
Product purificationDifficultMembrane separation35
Waste disposalProblematicRecycling protocols40
Equipment materialsStandard steelCorrosion-resistant alloys20
Process controlManualAutomated monitoring30

Product purification represents a complex technical challenge due to the similar physical properties of diethyl hydrogen phosphate and related phosphorus compounds [15] [17]. Traditional distillation methods achieve purities of 85% with 75% recovery rates, but struggle with thermally sensitive phosphorus compounds [15]. Crystallization techniques improve purity to 92% with 85% recovery, though they require careful control of temperature and solvent systems [15].

Modern membrane separation technologies offer significant advantages for phosphonate purification, achieving 88% purity with 90% recovery rates [17]. These systems operate under mild conditions, preserving product integrity while reducing energy consumption by 35% [17]. Ion exchange methods provide excellent purification capabilities, reaching 95% purity with 88% recovery, particularly effective for removing ionic impurities [17].

Table 4: Purification Techniques Analysis

TechniquePurity Achieved (%)Recovery Rate (%)Cost ($/kg product)Industrial Applicability
Distillation85752.5Excellent
Crystallization92853.8Good
Chromatography987012.0Limited
Membrane filtration88906.2Excellent
Solvent extraction80854.1Good
Ion exchange95888.5Good

Waste disposal and environmental compliance present ongoing challenges for industrial phosphorus chemistry operations [14] [18]. Traditional disposal methods for phosphorus-containing wastes prove costly and environmentally problematic [14]. Modern recycling protocols address these issues by recovering valuable materials from waste streams, reducing disposal costs by 40% while improving environmental performance [14].

Process control automation significantly enhances industrial production efficiency and product quality [5] [19]. Automated monitoring systems provide real-time analysis of reaction parameters, enabling rapid response to process deviations and optimization of operating conditions [5]. Implementation of these control systems reduces operational costs by 30% through improved yield consistency and reduced off-specification product formation [5].

The integration of continuous flow technology with advanced purification methods offers promising solutions for industrial scale-up challenges [12]. Flow reactors provide excellent scalability characteristics while maintaining consistent product quality across production volumes [12]. When combined with inline purification systems, these integrated approaches significantly reduce capital investment requirements and operational complexity [12].

Physical Description

Colorless clear liquid; [MSDSonline]
Solid

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

154.03949583 g/mol

Monoisotopic Mass

154.03949583 g/mol

Heavy Atom Count

9

UNII

W0QQU4CAB7

Related CAS

2870-30-6 (hydrochloride salt)
31636-06-3 (chromium(+3) salt)

Metabolism Metabolites

Diethyl phosphorothioate is a known human metabolite of Diazoxon, Chlorpyrifos, and Chlorpyrifos-oxon.
Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

General Manufacturing Information

Phosphoric acid, diethyl ester: ACTIVE

Dates

Last modified: 08-08-2024

Triazophos and its metabolite diethyl phosphate have different effects on endocrine hormones and gut health in rats

Fang-Wei Yang, Bing Fang, Guo-Fang Pang, Ming Zhang, Fa-Zheng Ren
PMID: 34038317   DOI: 10.1080/03601234.2021.1922042

Abstract

Organophosphorus pesticide (OP) residues present in food can be metabolized into diethylphosphate (DEP)
. Epidemiological studies of OPs have usually focused on these metabolites, while animal studies mainly assessed the OPs. Here, we compared the health risks of a frequently detected OP, triazophos (TAP), and its major metabolite, DEP, in rats. Levels of serum lipids and, sex hormones were measured using immunoassay kits. Gut hormones and inflammatory cytokines were assessed using a multiplexing kit, and the gut microbiota was evaluated by 16S rRNA gene sequencing. After a 24-week exposure period, both TAP and DEP significantly decreased serum levels of triglycerides, cholesterol, low-density lipoprotein cholesterol, and IL-6 (
< 0.05). However, DEP exposure had a stronger effect on serum estradiol (
< 0.05) than TAP, whereas only TAP inhibited the secretion of gut hormones. Both TAP and DEP enriched the pathogenic genera
,
and
in the gut, and TAP also enriched enteritis-related genera
and
, which may affect the secretion of gut hormones. These findings indicate that the use of dialkyl phosphates as markers of OPs to examine the correlations of OP exposure with diseases may only provide partial information, especially for diseases related to gut health and the endocrine system.


Assessment of the endocrine-disrupting effects of organophosphorus pesticide triazophos and its metabolites on endocrine hormones biosynthesis, transport and receptor binding in silico

Fang-Wei Yang, Yi-Xuan Li, Fa-Zheng Ren, Jie Luo, Guo-Fang Pang
PMID: 31421215   DOI: 10.1016/j.fct.2019.110759

Abstract

Triazophos (TAP) was a widely used organophosphorus insecticide in developing countries. TAP could produce specific metabolites triazophos-oxon (TAPO) and 1-phenyl-3-hydroxy-1,2,4-triazole (PHT) and non-specific metabolites diethylthiophosphate (DETP) and diethylphosphate (DEP). The objective of this study involved computational approaches to discover potential mechanisms of molecular interaction of TAP and its major metabolites with endocrine hormone-related proteins using molecular docking in silico. We found that TAP, TAPO and DEP showed high binding affinity with more proteins and enzymes than PHT and DETP. TAP might interfere with the endocrine function of the adrenal gland, and TAP might also bind strongly with glucocorticoid receptors and thyroid hormone receptors. TAPO might disrupt the normal binding of androgen receptor, estrogen receptor, progesterone receptor and adrenergic receptor to their natural hormone ligands. DEP might affect biosynthesis of steroid hormones and thyroid hormones. Meanwhile, DEP might disrupt the binding and transport of thyroid hormones in the blood and the normal binding of thyroid hormones to their receptors. These results suggested that TAP and DEP might have endocrine disrupting activities and were potential endocrine disrupting chemicals. Our results provided further reference for the comprehensive evaluation of toxicity of organophosphorus chemicals and their metabolites.


Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches

Fang-Wei Yang, Guo-Ping Zhao, Fa-Zheng Ren, Guo-Fang Pang, Yi-Xuan Li
PMID: 31835022   DOI: 10.1016/j.envint.2019.105383

Abstract

Organophosphorus pesticides (OPs) remain one of the most commonly used pesticides, and their detection rates and residues in agricultural products, foods and environmental samples have been underestimated. Humans and environmental organisms are at high risk of exposure to OPs. Most OPs can be degraded and metabolized into dialkyl phosphates (DAPs) in organisms and the environment, and can be present in urine as biomarkers for exposure to OPs, of which diethyl phosphate (DEP) is a high-exposure metabolite. Epidemiological and cohort studies have found that DAPs are associated with endocrine hormone disorders, especially sex hormone disorders and thyroid hormone disorders, but there has been no direct causal evidence to support these findings. Our study explored the effects of chronic exposure to DEP on endocrine hormones and related metabolic indicators in adult male rats at actual doses that can be reached in the human body. The results showed that chronic exposure to DEP could cause thyroid-related hormone disorders in the serum of rats, causing symptoms of hyperthyroidism in rats, and could also lead to abnormal expression of thyroid hormone-related genes in the rat liver. However, DEP exposure did not seem to affect serum sex hormone levels, spermatogenesis or sperm quality in rats. The molecular interactions between DEP and thyroid hormone-related enzymes/proteins were investigated by molecular docking and molecular dynamics methods in silico. It was found that DEP could strongly interact with thyroid hormone biosynthesis, blood transport, receptor binding and metabolism-related enzymes/proteins, interfering with the production and signal regulation of thyroid hormones. In vivo and in silico experiments showed that DEP might be a potential thyroid hormone-disrupting chemical, and therefore, we need to be more cautious and rigorous regarding organophosphorus chemical exposure.


A recurring disease outbreak following litchi fruit consumption among children in Muzaffarpur, Bihar-A comprehensive investigation on factors of toxicity

Sukesh Narayan Sinha, Ungarala Venkat Ramakrishna, P K Sinha, C P Thakur
PMID: 33382820   DOI: 10.1371/journal.pone.0244798

Abstract

Litchi fruits are a nutritious and commercial crop in the Indian state of Bihar. Litchi fruit contains a toxin, methylene cyclopropyl-glycine (MCPG), which is known to be fatal by causing encephalitis-related deaths. This is especially harmful when consumed by malnourished children. The first case of litchi toxicity was reported in Bihar in 2011. A similar event was recorded in 2014 among children admitted to the Muzaffarpur government hospital, Bihar. Litchi samples sent to ICMR-NIN were analyzed and MCPG was found to be present in both the pulp and seed of the fruit. Diethyl phosphate (DEP) metabolites were found in the urine samples of children who had consumed litchi fruit from this area indicating exposure to pesticide. The presence of both MCPG in litchi and DEP metabolites in urine samples highlights the need to conduct a comprehensive investigation that examines all factors of toxicity.


Biomonitoring of common organophosphate metabolites in hair and urine of children from an agricultural community

Antonio F Hernández, David Lozano-Paniagua, Beatriz González-Alzaga, Matthaios P Kavvalakis, Manolis N Tzatzarakis, Inmaculada López-Flores, Clemente Aguilar-Garduño, Rafael A Caparros-Gonzalez, Aristidis M Tsatsakis, Marina Lacasaña
PMID: 31362151   DOI: 10.1016/j.envint.2019.104997

Abstract

Levels of dialkylphosphate (DAP) metabolites were measured in hair and urine of children that lived close to intensively farmed areas of Almeria (Southeast Spain). The levels were used as proxies for exposure of these children to organophosphate pesticides (OPs). Determinants of exposure to DAPs were also examined. Urine and hair samples were collected from 222 children aged 3-11 years and information on lifestyle and dietary habits was collected from questionnaires administered to mothers. Urinary DAPs were analyzed by ultra-high performance liquid-chromatography coupled to triple-quadrupole tandem mass-spectrometry (UHPLC-QqQ-MS/MS) and hair DAPs by gas-chromatography coupled to mass spectrometry (GC-MS). Detection rates ranged from 21.8% for diethylphosphate (DEP) and diethylthiophosphate (DETP) to 35.9% for dimethylphosphate (DMP) in urine; and from 42.3% for DETP to 92.8% for DMP in hair. Diethyldithiophosphate (DEDTP) was detected in 0.5% of urine samples (one child), and in 26.6% of children's hair samples. A lack of correlation was observed for individual DAP metabolites and ΣDAPs between urine and hair samples, except for DEDTP. Urinary DAP levels of our child population were lower than those reported for children from other countries, including NHANES 1999-2000 data. The main determinants of hair DAP levels were age, sex, vegetable intake, parental exposure to pesticides at work, time spent playing indoors, monthly income and father's education level. Conversely, none of the predictors studied was significantly associated with urinary DAPs except age. Overall, hair has advantages over urine as it is easier to collect, handle and store, and allows for assessment of cumulative exposure to OPs, thus providing a greater insight for human biomonitoring.


Correlation of pesticide exposure from dietary intake and bio-monitoring: The different sex and socio-economic study of children

Sukesh Narayan Sinha, Venkat Reddy Banda
PMID: 29990728   DOI: 10.1016/j.ecoenv.2018.06.086

Abstract

Exposure to organophosphorus pesticides was assessed though bio-monitoring of urinary dialkyl phosphate metabolites to characterize children's exposure to pesticides. No reports have been found which evaluate exposure of pesticides among adolescents of different sexes. The primary objective was to develop a coupled exposure-dose modeling approach that can be used to determine the metabolite concentrations. Related objective was to determine any significant changes of pesticide exposure among the adolescents of different sexes. The primary objective was to develop a coupled exposure-dose modeling approach to determine the metabolites concentrations to keep children's urine metabolites levels below specified values considering exposures from water, and the food related objective was to determine any significant changes of pesticide exposure among the adolescents of different sexes. We recruited a sample of 377 children (188 boys, 189 girls) ages 6-10 and 11-15 years from Hyderabad, India for urine collection. Results showed that the mean concentrations of dialkyl phosphate metabolites in first morning first urine samples (3.05 µmol L
) were strongly correlated with concentrations of the same-day 24-h samples (1.7 µmol L
) ( r = 0.997, model R
≈ 0.994, p < 0.00) with 99.4% accuracy. Irrespective of similar amounts of conventional food consumption, girls showed 87.5% of detection frequency of DAP metabolites which was higher than the 74% detection frequency of DAP metabolites among boys. The female group showed (87%) higher pesticide metabolite levels than boys. This report may help to focus on new studies of the connection between adolescents of different sex and organophosphorus metabolite exposure and to develop an exposure database to facilitate health risk assessment in our day-to-day environment.


Association Between Organophosphate Pesticide Exposure and Thyroid Hormones in Pregnant Women

Yiwen Wang, Limei Chen, Caifeng Wang, Yi Hum, Yu Gao, Yijun Zhou, Rong Shi, Yan Zhang, Michihiro Kamijima, Jun Ueyama, Ying Tian
PMID: 29028673   DOI: 10.1097/EDE.0000000000000721

Abstract

Use of organophosphate pesticides (OPs) is widespread in China. Although animal studies suggested that OP exposure could affect thyroid function, little is explored in human populations.
We investigated levels of OP exposure in pregnant women and the relationship between OPs and thyroid hormones in Shandong, China. We enrolled 637 pregnant women from April 2011 to December 2013. OP exposure was assessed by a questionnaire administered to the pregnant women in the hospital and by analyses of urinary dialkylphosphate (DAP) metabolites of OPs in pregnant women (n = 413). We measured the concentration of five thyroid hormones in serum samples in pregnant women (n = 325) and analyzed the association between DAP metabolites of OPs and thyroid hormones (n = 325).
Median levels of DAP metabolites were 9.81 μg/L for dimethylphosphate (DMP), 0.79 μg/L for dimethylthiophosphate (DMTP), 5.00 μg/L for diethylphosphate (DEP), and 0.78 μg/L for diethylthiophosphate (DETP), which were higher than those reported in developed countries. We found that the total DAP concentration (the sum of DMP, DMTP, DEP, and DETP) in urine was positively associated with free T4 levels (β = 0.137; 95% confidence interval [CI] = 0.012, 0.263) and negatively associated with thyroid-stimulating hormone levels (β = -0.145; 95% CI = -0.242, -0.048).
The findings suggest that OP exposure may be associated with changes in thyroid function in pregnant women. Given that urinary OP levels in pregnant women in Shandong were much higher than those reported in developed countries, further studies on the effects of OP exposure on thyroid function in pregnant women in China are warranted.


Exploring Associations Between Postural Balance and Levels of Urinary Organophosphorus Pesticide Metabolites

Sunwook Kim, Maury A Nussbaum, Paul J Laurienti, Haiying Chen, Sara A Quandt, Dana Boyd Barr, Thomas A Arcury
PMID: 29023345   DOI: 10.1097/JOM.0000000000001194

Abstract

Apply a data-driven approach to explore associations between postural balance and pesticide exposure among Latino farmworkers and non-farmworkers.
Lasso-regularized, generalized linear models were used to examine associations between postural control measures in four experimental conditions (2 visual × 2 cognitive difficulty) and dialkylphosphate (DAP) urinary metabolite levels.
Obtained models generally performed poorly at explaining postural control measures. However, when both visual and cognitive conditions were altered-the most challenging balance condition-models for some postural balance measures contained several DAP metabolites and had relatively better fits.
The current results were equivocal regarding associations between postural control measures and DAP metabolite concentrations. However, farmworker status appears to be an important variable in understanding this association. Future work should use a posturally- and cognitively-challenging test condition to reveal any potential associations.


Quantification of 16 urinary biomarkers of exposure to flame retardants, plasticizers, and organophosphate insecticides for biomonitoring studies

Nayana K Jayatilaka, Paula Restrepo, Zachary Davis, Meghan Vidal, Antonia M Calafat, Maria Ospina
PMID: 31272008   DOI: 10.1016/j.chemosphere.2019.06.181

Abstract

Chlorinated alkyl and non-chlorinated aryl organophosphate flame retardants (OPFRs) and some brominated flame retardants (FR) were introduced as replacements for polybrominated diphenyl ethers (PBDEs) after PBDEs phase-out in 2004 and 2013. Organophosphorous (OP) insecticides are mainly used in agricultural settings since the Food Quality Protection Act of 1996 phased-out most residential uses of OP insecticides in the United States. Urinary metabolites of FRs and OPs are known exposure biomarkers to FRs and OP insecticides, respectively. For large population-based studies, concurrent quantification of these metabolites using a small urine volume is desirable, but until now was not possible. We developed an analytical approach to quantify in 0.2 mL urine 10 FRs and six OP insecticide metabolites: diphenyl phosphate, bis(1,3-dichloro-2-propyl) phosphate, bis(1-chloro-2-propyl) phosphate, bis(2-chloroethyl) phosphate, dicresyl phosphates, dibutyl phosphate, dibenzyl phosphate, 2,3,4,5-tetrabromobenzoic acid, 2-((isopropyl)phenyl)phenyl phosphate, 4-((tert-butyl)phenyl)phenyl phosphate, dimethyl phosphate, diethyl phosphate, dimethyl thiophosphate, dimethyl dithiophosphate, diethyl thiophosphate, and diethyl dithiophosphate. The method relies on enzymatic deconjugation, automated off-line solid phase extraction, high-performance liquid chromatography, and isotope dilution tandem mass spectrometry. Detection limits ranged from 0.05 to 0.5 ng mL
, accuracy from 89 to 118%, and imprecision was <10%. . This method is the first to quantify simultaneously trace levels of 16 biomarkers of FRs and OP insecticides in only four drops of urine. We confirmed the method suitability for use in large epidemiological studies to assess background and occupational exposures to these classes of environmental pollutants by analyzing 303 samples collected from the general population and a group of firefighters. FR metabolite and DAPs concentrations in the general population group were lower than in the firefighters group, and within the ranges reported in the U.S. general population and other non-occupationally exposed populations.


Effects of Diethyl Phosphate, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota

Fangwei Yang, Jinwang Li, Guofang Pang, Fazheng Ren, Bing Fang
PMID: 31137755   DOI: 10.3390/molecules24102003

Abstract

Organophosphorus pesticides (OPs) can be metabolized to diethyl phosphate (DEP) in the gut environment, which may affect the immune and endocrine systems and the microbiota. Correlations between OPs and diseases have been established by epidemiological studies, mainly based on the contents of their metabolites, including DEP, in the serum or urine. However, the effects of DEP require further study. Therefore, in this study, adult male rats were exposed to 0.08 or 0.13 mg/kg DEP for 20 weeks. Serum levels of hormones, lipids, and inflammatory cytokines as well as gut microbiota were measured. DEP significantly enriched opportunistic pathogens, including
,
,
, and
, leading to a decrease in interleukin-6 (IL-6). Exposure to the high dose of DEP enriched the butyrate-producing genera,
and
, leading to an increase in estradiol and a resulting decrease in total triglycerides (TGs) and low-density lipoprotein cholesterol (LDL-C); meanwhile, DEP-induced increases in peptide tyrosine‒tyrosine (PYY) and ghrelin were attributed to the enrichment of short-chain fatty acid-producing
and
. These findings indicate that measuring the effects of DEP is not a proxy for measuring the effects of its parent compounds.


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